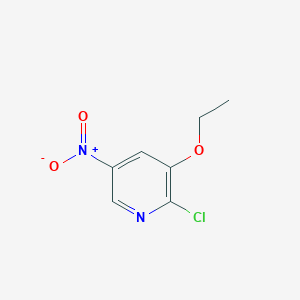

2-Chloro-3-ethoxy-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

2-chloro-3-ethoxy-5-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(10(11)12)4-9-7(6)8/h3-4H,2H2,1H3 |

InChI Key |

BKRKPJMSZZJAJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Ethoxy 5 Nitropyridine

Synthesis of 2-Chloro-3-ethoxy-5-nitropyridine

The direct synthesis of this compound is best approached by the sequential introduction of the required functional groups onto a pyridine (B92270) precursor.

Direct Synthetic Routes

A highly plausible and efficient route to this compound involves the O-ethylation of a 2-chloro-3-hydroxy-5-nitropyridine precursor. This method leverages the principles of the Williamson ether synthesis. The synthesis of the analogous compound, 2-chloro-3-methoxy-5-nitropyridine, proceeds from a hydroxylated precursor, indicating the viability of this strategy.

The synthesis would typically proceed as follows:

Formation of the Alkoxide: 2-chloro-3-hydroxy-5-nitropyridine is treated with a suitable base to deprotonate the hydroxyl group, forming the corresponding sodium or potassium alkoxide. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The ethoxide displaces the iodide or sulfate leaving group, forming the desired ether linkage.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

An alternative, though likely less regioselective, approach could involve the nucleophilic substitution of a suitable di-halogenated precursor like 2,3-dichloro-5-nitropyridine (B1272384) with sodium ethoxide. The presence of the nitro group at the 5-position activates both the C2 and C3 positions towards nucleophilic attack, which could lead to a mixture of products.

Below is a table summarizing the key intermediates and reagents in the proposed synthesis of this compound.

| Compound Name | Structure | Role in Synthesis |

| 2-chloro-3-hydroxy-5-nitropyridine | Key Precursor | |

| Sodium Ethoxide | Nucleophile | |

| Ethyl Iodide | Ethylating Agent | |

| This compound | Final Product |

The synthesis of the precursor, 2-chloro-3-hydroxy-5-nitropyridine, would itself involve multiple steps, likely starting from a simpler pyridine derivative, followed by sequential nitration, hydroxylation, and chlorination reactions, strategically ordered to achieve the desired substitution pattern.

Multi-step Convergent Syntheses

The synthesis of this compound can be approached through multi-step convergent pathways. These routes typically involve the sequential introduction of functional groups onto a pyridine scaffold. A plausible strategy commences with a suitably substituted pyridine precursor, which undergoes a series of reactions, including nitration, chlorination, and etherification, to yield the final product.

The order of these transformations is critical to achieving the desired regioselectivity. For instance, a synthetic sequence might begin with the nitration of a 3-hydroxypyridine (B118123) derivative, followed by selective chlorination at the 2-position. The final step would involve the etherification of the hydroxyl group to introduce the ethoxy moiety. The convergence in these syntheses lies in the assembly of a complex molecule from separate, pre-functionalized fragments or through a highly controlled, linear sequence of reactions.

Microwave-Assisted Synthetic Approaches to this compound

Modern synthetic chemistry increasingly employs microwave irradiation to expedite reactions and improve yields. A straightforward approach to novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks has been developed using this technology. nih.gov The construction is achieved by the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov This methodology highlights the potential for microwave assistance in synthesizing complex pyridine derivatives.

Specifically for this compound, a microwave-assisted etherification could be a key step. This would likely involve the reaction of a precursor such as 2-chloro-3-hydroxy-5-nitropyridine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. The use of microwave energy can significantly reduce reaction times compared to conventional heating methods, often leading to cleaner reactions and higher product purity.

Synthesis of Closely Related Pyridine Derivatives for Comparative Studies

To understand the structure-activity relationships and chemical properties of this compound, the synthesis of its isomers and analogues is essential for comparative analysis.

Synthesis of Positional Isomers (e.g., 5-Chloro-2-ethoxy-3-nitropyridine)

The positional isomer, 5-Chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6), presents a different arrangement of substituents on the pyridine ring. calpaclab.com Its synthesis can be achieved through nucleophilic aromatic substitution. A common strategy involves the reaction of a di-halogenated precursor, such as 2,5-dichloro-3-nitropyridine, with sodium ethoxide. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position, allowing for regioselective substitution to yield the desired 2-ethoxy product. This approach is analogous to the synthesis of 5-bromo-2-methoxy-3-nitro-pyridine from 5-bromo-2-chloro-3-nitropyridine (B118568) and sodium methoxide. chemicalbook.com

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2,5-dichloro-3-nitropyridine | Sodium ethoxide | 5-Chloro-2-ethoxy-3-nitropyridine | Nucleophilic Aromatic Substitution |

Synthesis of Analogues with Varied Alkoxy Groups (e.g., 2-Chloro-3-methoxy-5-nitropyridine)

Analogues with different alkoxy groups, such as 2-Chloro-3-methoxy-5-nitropyridine, are valuable for studying the influence of the alkyl chain length on the compound's properties. chemimpex.com The synthesis of this methoxy (B1213986) analogue typically involves nitration and chlorination steps. A representative method involves the chlorination of a hydroxylated precursor, 2-hydroxy-3-methoxy-5-nitropyridine, using a chlorinating agent like thionyl chloride in the presence of a catalyst such as DMF. The resulting product is then isolated through standard workup and purification procedures like recrystallization.

Synthesis of Related Chloro-Nitropyridine Intermediates

The synthesis of various chloro-nitropyridine intermediates provides the foundational building blocks for accessing the target compound and its derivatives.

2-chloro-3,5-dinitropyridine : This compound is a useful organic reactant for the synthesis of nitro-pyrido heterocyclic systems. himedialabs.com It has been used as a starting material in the synthesis of energetic materials like 3,5-Dinitro-2,4,6-triaminopyridine through oxidative amination. dtic.mil Its preparation can be envisioned through the dinitration of 2-chloropyridine (B119429) under harsh conditions or by the chlorination of 3,5-dinitropyridin-2-ol. It is a solid powder with a melting point of 62-65 °C. sigmaaldrich.comsigmaaldrich.com

2-chloro-5-nitropyridine (B43025) : This is a crucial intermediate in the agrochemical and pharmaceutical industries. google.com Multiple synthetic routes have been established. google.com A common method starts from 2-aminopyridine, which is nitrated to give 2-amino-5-nitropyridine. dissertationtopic.net This intermediate then undergoes diazotization and hydrolysis to form 2-hydroxy-5-nitropyridine (B147068), followed by chlorination with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the final product. google.comdissertationtopic.net An alternative high-yield method begins with 2-halogenated acrylates, which are condensed with nitromethane (B149229) and cyclized to 2-hydroxy-5-nitropyridine before the final chlorination step. google.com

| Starting Material | Key Reagents | Key Intermediates | Reference |

|---|---|---|---|

| 2-Aminopyridine | HNO₃/H₂SO₄, NaNO₂/HCl, POCl₃/PCl₅ | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | google.comdissertationtopic.net |

| 3-Nitropyridine (B142982) | Dichlorous oxide, Triethylamine, Zinc chloride | - | chemicalbook.com |

| Ethyl 2-chloroacrylate | Nitromethane, Triethyl orthoformate, Ammonia | 2-Hydroxy-5-nitropyridine | google.com |

2-chloro-3-fluoro-5-nitropyridine (B1393277) : This halogenated pyridine derivative serves as a vital pharmaceutical intermediate. innospk.com Its synthesis typically starts with 3-fluoro-5-nitropyridin-2-ol. chemicalbook.com This precursor is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at elevated temperatures. chemicalbook.com The reaction introduces the chlorine atom at the 2-position, yielding 2-chloro-3-fluoro-5-nitropyridine after workup and purification by column chromatography. chemicalbook.com

2-chloro-6-alkoxy-3-nitropyridines : These compounds are generally prepared by the nitration of 2-chloro-6-alkoxypyridines using nitric acid. google.com The resulting crude product often contains impurities and requires purification, which can be challenging but is achievable through methods like recrystallization or extraction to obtain the product in high purity. google.com The chlorine atom at the 2-position in these structures can be readily displaced by nucleophiles for further derivatization. guidechem.com

Mechanistic and Theoretical Investigations

Computational Chemistry and Quantum Mechanical Studies

Computational studies provide profound insights into the intrinsic properties of a molecule, such as its three-dimensional structure, electronic landscape, and stability. For 2-Chloro-3-ethoxy-5-nitropyridine, quantum mechanical methods like Density Functional Theory (DFT) are instrumental in characterizing these features.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. Calculations, often using basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular structure by finding the lowest energy conformation. researchgate.net

For this compound, DFT analysis would reveal the precise bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar, with the substituents (chloro, ethoxy, and nitro groups) causing minor distortions. The ethoxy group's orientation relative to the ring and the nitro group's twisting angle are key structural parameters determined by these calculations.

The electronic properties, such as the dipole moment and the distribution of electron density, are also elucidated. The strong electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating character of the ethoxy group, creates a highly polarized molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic parameters. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In a related compound, 2-chloro-5-nitropyridine (B43025), DFT studies have been used to analyze its vibrational spectra and structural parameters. researchgate.net

Interactive Table: Predicted Structural and Electronic Parameters from DFT

Below is a representative table of data that would be generated from a DFT analysis of this compound.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C2-Cl | ~1.74 | Length of the bond between carbon-2 and the chlorine atom. |

| C3-O | ~1.36 | Length of the bond between carbon-3 and the ethoxy oxygen. |

| C5-N (nitro) | ~1.47 | Length of the bond between carbon-5 and the nitro group nitrogen. |

| **Bond Angles (°) ** | ||

| Cl-C2-N1 | ~115.5 | Angle defining the position of the chlorine atom relative to the ring. |

| C2-C3-O | ~123.0 | Angle defining the position of the ethoxy group. |

| Electronic Properties | ||

| HOMO Energy | (Value in eV) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | (Value in eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Value in eV) | Energy difference, indicating chemical reactivity. |

| Dipole Moment | (Value in Debye) | A measure of the molecule's overall polarity. |

Natural Bond Orbital (NBO) analysis is a computational technique performed on the DFT-calculated wave function to interpret bonding interactions, electron delocalization, and charge transfer within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical intuition.

For this compound, NBO analysis would quantify the delocalization of π-electrons within the pyridine ring and the electronic interactions between the ring and its substituents. Key findings would include:

Hyperconjugative Interactions: NBO analysis reveals stabilizing interactions, such as the delocalization of electron density from the lone pairs of the ethoxy oxygen and the chlorine atom into the π* anti-bonding orbitals of the pyridine ring. Conversely, it would also show the powerful withdrawal of electron density from the ring's π system into the π* orbitals of the nitro group.

Charge Distribution: The analysis provides a detailed picture of the natural atomic charges on each atom, confirming the electron-deficient nature of the pyridine ring, particularly at the carbon atoms attached to the chloro and nitro groups.

These intramolecular charge-transfer interactions are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Aromaticity is a fundamental concept in chemistry, and its quantification is often achieved through magnetic criteria, such as the Nucleus Independent Chemical Shift (NICS). github.iomdpi.com NICS is a computational method that calculates the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). nih.gov A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic current, characteristic of anti-aromaticity. github.iorsc.org

For this compound, NICS calculations would be used to assess the aromatic character of the substituted pyridine ring. It is expected that the pyridine ring would exhibit a negative NICS value, confirming its aromaticity. However, the substituents would modulate this value. The electron-withdrawing nitro and chloro groups and the electron-donating ethoxy group influence the π-electron density of the ring, which in turn affects the magnitude of the induced ring current and thus the NICS value. Comparing the NICS value of the substituted pyridine to that of unsubstituted pyridine would quantify the electronic impact of the substituents on the ring's aromaticity.

Reaction Mechanism Elucidation

The unique electronic structure of this compound, featuring an electron-deficient ring and a good leaving group, dictates its reactivity, particularly in nucleophilic substitution reactions.

This compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction does not follow the SN1 or SN2 pathways common in aliphatic chemistry but proceeds via a distinct addition-elimination mechanism. libretexts.org The presence of the strongly electron-withdrawing nitro group para to the chlorine leaving group is critical for activating the ring toward nucleophilic attack. lumenlearning.comlibretexts.org

The mechanism involves two key steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine (C2), which is electron-deficient. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the pyridine ring is temporarily broken in this tetrahedral intermediate.

Elimination of the Leaving Group: The negative charge in the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization allows the intermediate to exist. lumenlearning.com In the final step, the aromaticity is restored as the chloride ion is expelled, completing the substitution.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The nitro group's ability to delocalize the negative charge via resonance is the primary reason for the high reactivity of this class of compounds in SNAr reactions. libretexts.org

To quantitatively study the reactivity of this compound with various nucleophiles, physical organic chemistry tools like Hammett and Brønsted correlations can be employed. These linear free-energy relationships provide insight into reaction mechanisms.

Hammett Correlation: The Hammett equation (log(k/k₀) = σρ) relates the reaction rates (k) of a series of substituted reactants to the electronic properties of their substituents (σ, the substituent constant) and the reaction's sensitivity to these effects (ρ, the reaction constant). By reacting this compound with a series of substituted nucleophiles (e.g., substituted anilines or phenoxides) and measuring the reaction rates, a Hammett plot could be constructed. A positive ρ value would indicate that the reaction is accelerated by electron-donating groups on the nucleophile, which is expected for a nucleophilic attack. The magnitude of ρ would quantify the sensitivity of the reaction to the nucleophile's electronic character.

Brønsted Correlation: The Brønsted catalysis equation (log(k) = αpKa + C) relates the reaction rate constant to the pKa of the attacking nucleophile (when it's a base). A positive Brønsted coefficient (α) indicates that a stronger base is a better nucleophile in this reaction, providing further evidence for the proposed mechanism.

Isokinetic Relationships: If the reaction is studied over a range of temperatures, an isokinetic relationship might be observed. A plot of the enthalpy of activation (ΔH‡) versus the entropy of activation (ΔS‡) for a series of related reactions would yield a straight line, suggesting a common underlying mechanism for all reactions in the series.

Theoretical Modeling of Catalytic Cycles (e.g., palladium catalysis)

Theoretical modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms at a molecular level. While specific theoretical studies modeling the catalytic cycles involving this compound are not extensively documented in publicly available literature, the principles of such investigations can be described.

For a potential palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), where this compound would act as an electrophilic partner, theoretical modeling would map the entire energy profile of the catalytic cycle. This would involve calculating the geometries and energies of:

Reactants and products.

Key intermediates, such as the oxidative addition complex where palladium inserts into the C-Cl bond.

Transition states for each elementary step (oxidative addition, transmetalation, and reductive elimination).

These calculations would provide critical data on activation energies, helping to determine the rate-limiting step of the reaction. Furthermore, modeling could predict the influence of different phosphine (B1218219) ligands on the palladium center, assessing their steric and electronic effects on reaction efficiency and selectivity. Such theoretical insights are invaluable for optimizing reaction conditions and catalyst selection, guiding experimental work.

Nitro Group Migration Mechanisms in Pyridines

The synthesis of 3-nitropyridines, a core structural feature of the title compound, does not typically proceed through a simple electrophilic aromatic substitution. Instead, it involves a more complex, multi-step pathway that has been mechanistically investigated.

The reaction often begins with the treatment of a pyridine compound with dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium salt. This activated intermediate is then susceptible to nucleophilic attack. In a common procedure, a nucleophile such as a bisulfite ion (HSO₃⁻) attacks the pyridine ring, typically at the 2- or 4-position, breaking the ring's aromaticity and forming an unstable dihydropyridine (B1217469) intermediate.

The crucial step in the formation of the 3-nitro product is the subsequent intramolecular rearrangement of the nitro group. Kinetic and product studies strongly support a mechanism involving a ** sigmatropic shift**. In this concerted pericyclic reaction, the nitro group migrates from the nitrogen atom to the C3 position of the pyridine ring. This rearrangement is followed by the elimination of the nucleophile (and a proton), which restores the aromaticity of the pyridine ring, yielding the final 3-nitropyridine (B142982) product. The activation parameters for this migration have been studied, and the reaction's rate is only marginally affected by solvent polarity, which is consistent with a concerted, intramolecular shift rather than a mechanism involving discrete ionic intermediates.

Spectroscopic Characterization for Structural and Electronic Insights

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within a molecule. The infrared (IR) and Raman spectra of this compound would be expected to display several characteristic bands that confirm its structure.

The most definitive peaks would be from the nitro group, which exhibits strong, distinct stretching vibrations. The ethoxy group would be identified by its C-O and C-H stretches, while the chlorinated pyridine ring would contribute a unique fingerprint of skeletal vibrations.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 | Strong |

| Aromatic Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Variable |

| Alkyl C-H (Ethoxy) | Stretch | 2850 - 2960 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1270 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions within its conjugated π-system. The pyridine ring, substituted with a powerful electron-withdrawing nitro group (-NO₂) and electron-donating ethoxy group (-OEt), creates a "push-pull" system that influences its electronic structure.

The spectrum would likely show intense absorptions corresponding to π → π* transitions, characteristic of the aromatic system. The presence of heteroatoms (N, O) also allows for lower energy n → π* transitions, which are typically weaker. The combination of the chloro, ethoxy, and nitro substituents is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted pyridine, moving the absorption into the near-UV or visible range due to the extended conjugation and charge transfer character.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide unambiguous proof of its structure.

¹H NMR: The spectrum would show signals for the two distinct aromatic protons on the pyridine ring and the five protons of the ethoxy group. The aromatic protons would appear as doublets due to coupling with each other. The ethoxy group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR: The spectrum would display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The chemical shifts would be heavily influenced by the substituents. The carbon bearing the nitro group (C5) and the carbon bearing the chlorine atom (C2) would be significantly deshielded (shifted downfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H4 (Aromatic) | ~8.8 - 9.2 | d |

| ¹H | H6 (Aromatic) | ~8.5 - 8.9 | d |

| ¹H | O-CH₂-CH₃ | ~4.2 - 4.6 | q |

| ¹H | O-CH₂-CH₃ | ~1.4 - 1.6 | t |

| ¹³C | C2 (-Cl) | ~150 - 155 | s |

| ¹³C | C3 (-OEt) | ~145 - 150 | s |

| ¹³C | C4 | ~135 - 140 | s |

| ¹³C | C5 (-NO₂) | ~140 - 145 | s |

| ¹³C | C6 | ~130 - 135 | s |

| ¹³C | O-CH₂-CH₃ | ~65 - 70 | s |

| ¹³C | O-CH₂-CH₃ | ~14 - 16 | s |

d = doublet, q = quartet, t = triplet, s = singlet (in decoupled ¹³C)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography on a single crystal provides the definitive solid-state structure of a molecule. Although a public crystal structure for this compound is not available, such an analysis would yield precise, three-dimensional information.

This technique would determine:

Bond Lengths and Angles: Exact measurements for all bonds (e.g., C-Cl, C-N, N-O, C-O) and the angles between them, confirming the geometry of the pyridine ring and its substituents.

Planarity: It would confirm the expected planarity of the pyridine ring.

Conformation: The analysis would reveal the orientation of the ethoxy and nitro groups relative to the plane of the ring.

Intermolecular Interactions: It would identify any non-covalent interactions in the crystal lattice, such as π-π stacking between pyridine rings or weak hydrogen bonds, which govern the crystal packing.

Advanced Applications and Derivatization in Academic Research

Utilization as Synthetic Intermediates for Complex Organic Scaffolds

The strategic placement of reactive sites on the 2-Chloro-3-ethoxy-5-nitropyridine molecule allows for its use as a foundational component in the construction of more elaborate molecular architectures.

Precursors for Substituted Pyridines and Bipyridines

This compound serves as a key precursor for the synthesis of a variety of substituted pyridines. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups. This reactivity is fundamental to creating tailored pyridine-based structures.

Furthermore, this compound is instrumental in the synthesis of bipyridines. Bipyridine derivatives are of significant interest due to their wide-ranging applications, including their use as ligands in coordination chemistry and as building blocks for functional materials. The synthesis of bipyridines can be achieved through various cross-coupling reactions, such as the Stille reaction, which involves the coupling of a stannylated pyridine (B92270) with a halopyridine in the presence of a palladium catalyst. mdpi.com Another approach is the Ullmann coupling, which facilitates the homocoupling of bromopyridines using a palladium catalyst and a reducing agent. mdpi.com While these specific examples utilize different starting materials, the principles of these coupling reactions are applicable to derivatives of this compound to generate complex bipyridine structures.

Building Blocks for Annulated Heterocycles (e.g., pyrroline (B1223166) and pyrrolidine (B122466) condensed with pyridine ring)

The reactivity of this compound also extends to its use as a building block for annulated heterocycles, where a new ring system is fused onto the existing pyridine core. A notable example is the construction of pyrrolidine-condensed pyridine rings. nih.gov The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in many biologically active compounds. nih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space, which is often crucial for biological activity. nih.gov

One of the common methods for constructing such fused systems is through 1,3-dipolar cycloaddition reactions. nih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, like an alkene, to form a five-membered ring. nih.gov By appropriately functionalizing this compound to act as or incorporate a dipolarophile, it can be used to synthesize pyridine-fused pyrrolidine and pyrroline structures. These annulated heterocycles are of significant interest in medicinal chemistry due to their potential to exhibit novel biological activities. nih.gov

Design and Synthesis of Compounds with Potential Bioactivity

The structural features of this compound make it an attractive starting material for the design and synthesis of new molecules with potential applications in medicine and agriculture.

Incorporation into Pharmaceutical and Agrochemical Lead Structures

This pyridine derivative is a valuable intermediate in the development of new pharmaceutical and agrochemical compounds. chemimpex.com Heterocyclic compounds, in general, are crucial scaffolds in the creation of new drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. researchgate.net The specific combination of substituents in this compound allows for systematic modifications to optimize biological activity against various targets.

In the agrochemical sector, this compound and its analogues are used in the formulation of products for pest control and crop protection, contributing to sustainable agriculture. chemimpex.com The nitro group, in particular, can enhance the reactivity and biological efficacy of the resulting molecules. chemimpex.com

A related compound, 2-chloro-5-nitropyridine (B43025), is a known intermediate for synthesizing bactericides and plant growth regulators. google.com The synthesis of this and similar compounds often involves the chlorination of a corresponding hydroxypyridine precursor using reagents like phosphorus oxychloride or phosphorus pentachloride. google.comchemicalbook.com

Development of Kinase Inhibitors and Other Biologically Relevant Molecules

A significant area of research is the use of substituted pyridines in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. nih.gov The development of selective kinase inhibitors is a major focus of modern medicinal chemistry. nih.gov

For instance, research into Janus kinase 3 (JAK3) inhibitors has led to the discovery of potent and selective compounds based on a 2,4-substituted pyrimidine (B1678525) core. nih.gov While not directly derived from this compound, this research highlights the importance of substituted nitrogen-containing heterocycles in targeting kinases. The structural motifs present in this compound could be exploited to design novel kinase inhibitors.

Furthermore, derivatives of this compound have been explored as potential agents for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs) using positron emission tomography (PET). nih.gov For example, a series of compounds based on a 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine scaffold have shown high affinity for nAChRs. nih.gov This demonstrates the potential for incorporating the 2-chloro-nitropyridine framework into complex molecules designed for specific biological targets.

Role in Materials Science and Optoelectronics Research

Beyond its applications in the life sciences, the structural and electronic properties of this compound and related compounds suggest potential uses in materials science and optoelectronics. The presence of both electron-donating (ethoxy) and electron-withdrawing (chloro and nitro) groups on the pyridine ring can lead to interesting electronic and photophysical properties.

Research on similar molecules, such as 2-chloro-5-nitropyridine, has involved spectroscopic studies and density functional theory (DFT) calculations to understand their molecular geometries, vibrational modes, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These properties are crucial for applications in optoelectronic devices. While specific research on the materials science applications of this compound is still emerging, the foundational knowledge gained from related compounds indicates a promising future in this area.

Catalytic Applications (e.g., organocatalysis)

Extensive searches of scientific literature and chemical databases did not yield any specific examples of "this compound" being directly employed as an organocatalyst or in other catalytic applications. The available research primarily focuses on the utility of this compound as a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry.

While the functional groups present on the molecule—a halogen, an alkoxy group, and a nitro group on a pyridine core—offer a variety of reaction sites for chemical modification, there is no documented evidence of these features being harnessed for catalytic turnover in organocatalytic systems. The reactivity of the chloro- and nitro-substituted pyridine ring is typically exploited for nucleophilic aromatic substitution reactions to build molecular complexity, rather than for creating a catalytically active center.

Academic research has extensively explored the derivatization of nitropyridines for the development of bioactive compounds and functional materials. However, the translation of these derivatives into the realm of catalysis, specifically organocatalysis, has not been reported for "this compound."

Therefore, based on the current body of scientific literature, there are no research findings or data to present regarding the catalytic applications of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.